molecular formula C19H36O2 B13966251 3-Octadecenoic acid methyl ester CAS No. 56599-33-8

3-Octadecenoic acid methyl ester

Cat. No.: B13966251
CAS No.: 56599-33-8
M. Wt: 296.5 g/mol
InChI Key: OMTDEHIXHTZRLI-UHFFFAOYSA-N
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Description

3-Octadecenoic acid methyl ester, also known as methyl oleate, is an organic compound with the molecular formula C19H36O2. It is a fatty acid methyl ester derived from oleic acid, a monounsaturated omega-9 fatty acid. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Octadecenoic acid methyl ester can be synthesized through the esterification of oleic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, this compound is produced through the transesterification of triglycerides found in vegetable oils or animal fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction produces glycerol and fatty acid methyl esters, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium or nickel.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Transesterification: Methanol or ethanol in the presence of a base catalyst

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Hydrolysis: Oleic acid and methanol.

    Transesterification: Different fatty acid esters

Scientific Research Applications

3-Octadecenoic acid methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Used in the production of biodiesel, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 3-Octadecenoic acid methyl ester involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octadecenoic acid methyl ester is unique due to its monounsaturated structure, which imparts specific physical and chemical properties. Unlike polyunsaturated esters, it is more stable and less prone to oxidation. Compared to saturated esters, it has a lower melting point and better solubility in organic solvents .

Properties

CAS No.

56599-33-8

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl octadec-3-enoate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h16-17H,3-15,18H2,1-2H3

InChI Key

OMTDEHIXHTZRLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CCC(=O)OC

Origin of Product

United States

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